

Mequitamium Iodide Ki value muscarinic acetylcholine receptors

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Compound Focus: Mequitamium Iodide

CAS No.: 101396-42-3

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Ki Values and Receptor Binding Profile

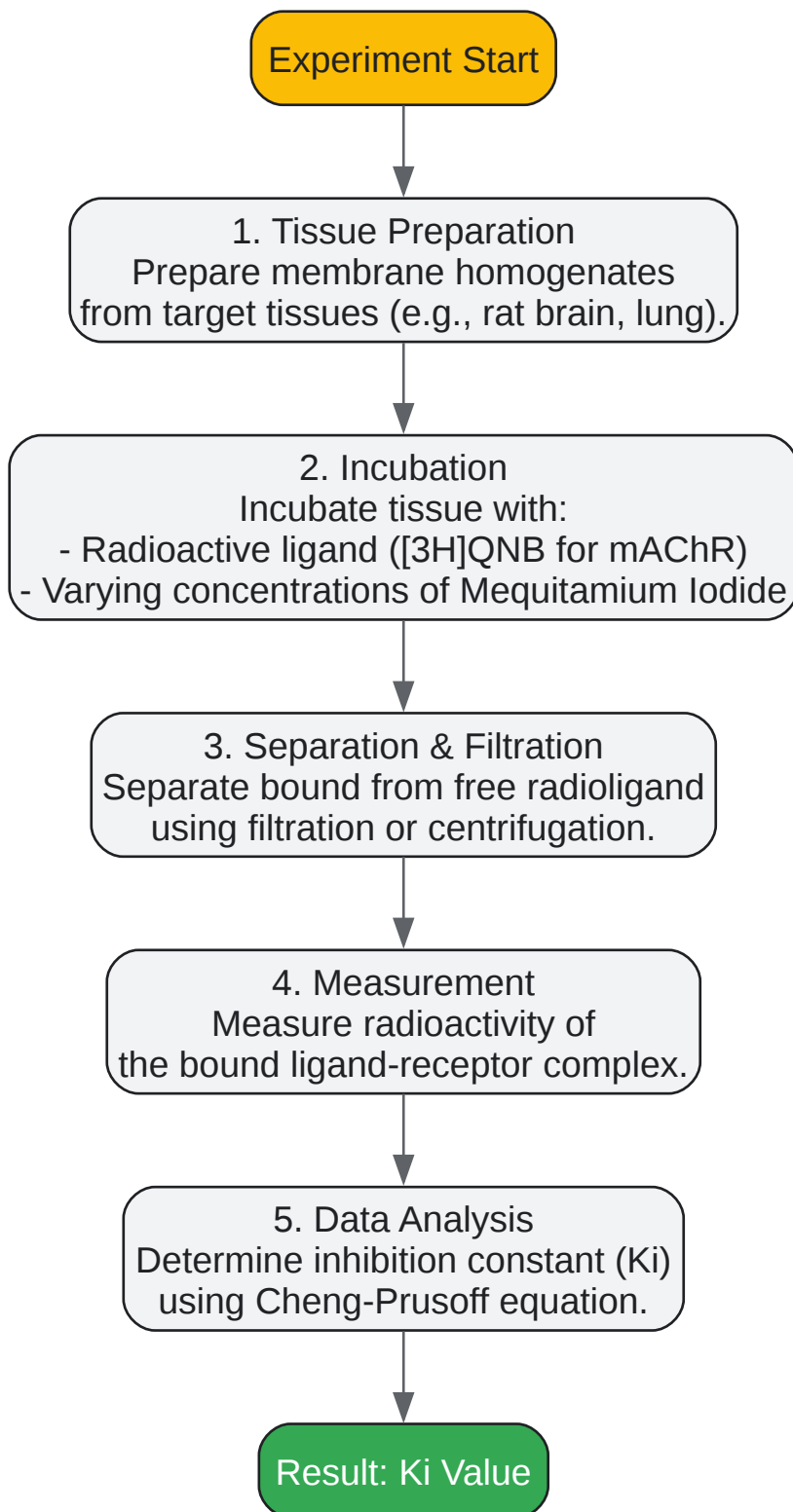
The table below summarizes the high-affinity binding data for **Mequitamium Iodide**, primarily sourced from a 1990 *in vitro* binding study [1].

Receptor / Target	Ki Value	Experimental System (Tissue)	Interaction Type
Histamine H1	9 nM	Rat brain membranes	High-affinity antagonism [1]
Muscarinic Acetylcholine	12 - 77 nM	Various tissue homogenates (e.g., rat cerebral cortex, lung)	Competitive antagonism [1]
Muscarinic (Enantiomers)	Equivalent activity	<i>In vitro</i> assays	Both enantiomers show similar potency [2]
Serotonin 5-HT2	1-10 μ M	Not specified in detail	Lower affinity [1]
Platelet-Activating Factor (PAF)	1-10 μ M	Not specified in detail	Lower affinity [1]

The pharmacological activity of **Mequitamium Iodide** is stereoselective. The (+)-(S)-enantiomer is about 10 times more potent as a histamine H1 antagonist than the (-)-(R)-enantiomer. However, both enantiomers show equivalent antimuscarinic activity, indicating that the structural requirements for blocking H1 and muscarinic receptors are distinct [2].

Experimental Methodology

The core data on **Mequitamium Iodide**'s binding affinity was generated through standardized *in vitro* receptor binding experiments. The following workflow outlines the key steps based on the study methodology [1].



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The experimental process can be broken down as follows [1]:

- **Tissue Preparation:** Receptor sources were membrane homogenates from specific tissues, such as rat brain (for histamine H1 receptors) and various other tissues, including lung parenchyma (for muscarinic receptors).
- **Competitive Binding Assay:** The experimental core was a competitive binding assay. Tissue membranes were incubated with a known radioactive ligand specific for the target receptor (e.g., [3H]quinuclidinyl benzilate, [3H]QNB, for muscarinic receptors) and increasing concentrations of unlabeled **Mequitamium Iodide**.
- **Data Analysis:** The concentration of **Mequitamium Iodide** that displaced 50% of the specific binding of the radioactive ligand was determined (IC50). This IC50 value was then used to calculate the inhibition constant (Ki), using the **Cheng-Prusoff equation**, which provides a measure of binding affinity that is independent of the specific assay conditions.

Interpretation for Drug Development

For researchers, the key implications of this data are:

- **Primary Mechanism:** The potent **antimuscarinic** and **antihistaminic** (H1) effects are the primary mechanisms, explaining its historical investigation for conditions like asthma [1] [3].
- **Lack of Muscarinic Subtype Selectivity:** The Ki range of 12-77 nM across tissues suggests **no clear selectivity** for known muscarinic receptor subtypes (M1-M3), which is a crucial consideration for predicting both therapeutic and side-effect profiles [1].
- **Secondary Targets:** Affinities for 5-HT2, PAF, and other receptors are significantly weaker (Ki in micromolar range), suggesting these are unlikely to contribute meaningfully to its overall pharmacological profile at therapeutic doses [1].

The experimental data shows **Mequitamium Iodide** is a potent, dual-target antagonist. Its progression to Phase 2 trials for asthma and rhinitis, before being discontinued, aligns with this pharmacological profile [3].

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References

1. High-affinity binding of mequitamium iodide (LG 30435) to ... [pubmed.ncbi.nlm.nih.gov]

2. Absolute configuration and biological activity of ... [pubmed.ncbi.nlm.nih.gov]

3. Mequitamium iodide - Drug Targets, Indications, Patents [synapse.patsnap.com]

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